Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate
Overview
Description
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate is a complex organic compound that features an isoindoline nucleus with carbonyl groups at positions 1 and 3. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions are generally mild, and the process can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs solventless reactions, which are more environmentally friendly and cost-effective. For instance, a simple heating process between phenylethylamine and phthalic anhydride can yield the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, often requiring specific catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares a similar isoindoline nucleus but differs in its substitution pattern.
®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: Another similar compound with a different functional group arrangement.
Uniqueness
Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVZJAWLFZULFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621136 | |
Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565471-90-1 | |
Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.